molecular formula C12H22N2O3 B6424641 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylidenepiperidine hydrochloride CAS No. 2320112-69-2

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylidenepiperidine hydrochloride

Cat. No. B6424641
CAS RN: 2320112-69-2
M. Wt: 242.31 g/mol
InChI Key: FOHIZVUJJBUUJF-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylidenepiperidine hydrochloride (1-DMOP) is an organic compound belonging to the oxazole family of compounds. It is a white, crystalline solid with a molecular weight of 265.7 g/mol. 1-DMOP is used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylidenepiperidine hydrochloride has a variety of scientific research applications. It is used in the synthesis of biologically active compounds, such as antibiotics and antimicrobial agents. It is also used in the synthesis of pharmaceuticals and other organic compounds. Additionally, it is used in the synthesis of polymers and as a reagent in organic synthesis.

Mechanism of Action

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylidenepiperidine hydrochloride acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is responsible for regulating muscle contraction and other bodily functions. By inhibiting AChE, 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylidenepiperidine hydrochloride increases the levels of acetylcholine in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylidenepiperidine hydrochloride has a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the body, which can lead to increased muscle contraction and improved cognitive function. Additionally, 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylidenepiperidine hydrochloride has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylidenepiperidine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and can be easily synthesized. Additionally, it is a relatively stable compound and is not easily degraded by light or heat. However, 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylidenepiperidine hydrochloride is a relatively weak inhibitor of AChE, so it may not be suitable for use in experiments that require strong inhibition of the enzyme.

Future Directions

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylidenepiperidine hydrochloride has potential applications in a variety of areas. It could be used to develop new drugs for the treatment of neurodegenerative diseases. Additionally, it could be used to develop new antibiotics and antimicrobial agents. It could also be used to develop new polymers and other organic compounds. Finally, it could be used in the synthesis of novel compounds with potential therapeutic applications.

Synthesis Methods

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylidenepiperidine hydrochloride can be synthesized in a two-step process. The first step involves the reaction of 3,5-dimethyl-1,2-oxazole with methyl iodide in the presence of sodium hydroxide. This reaction yields 3,5-dimethyl-1,2-oxazol-4-ylmethyl iodide. The second step involves the reaction of the iodide with piperidine in the presence of sodium hydroxide. This reaction yields 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylidenepiperidine hydrochloride hydrochloride.

properties

IUPAC Name

3,5-dimethyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2H2O/c1-9-5-4-6-14(7-9)8-12-10(2)13-15-11(12)3;;/h1,4-8H2,2-3H3;2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHIZVUJJBUUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCCC(=C)C2.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-((3-methylenepiperidin-1-yl)methyl)isoxazole dihydrate

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